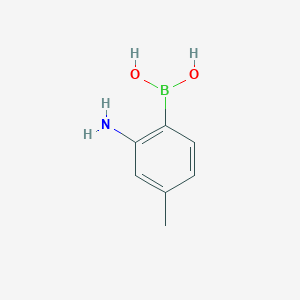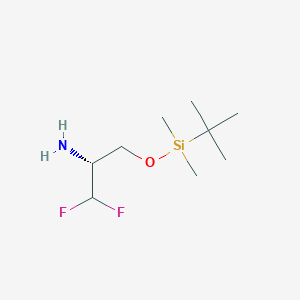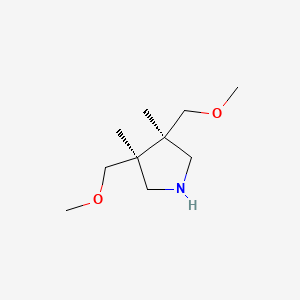
(3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine is a chiral pyrrolidine derivative. This compound is characterized by the presence of two methoxymethyl groups and two methyl groups attached to the pyrrolidine ring. The stereochemistry of the compound is defined by the (3R,4S) configuration, which indicates the spatial arrangement of the substituents around the pyrrolidine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine precursor with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethyl groups, yielding a simpler pyrrolidine derivative.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium azide or sodium thiolate can be used in the presence of a suitable solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of a simpler pyrrolidine derivative.
Substitution: Formation of new pyrrolidine derivatives with different functional groups.
科学的研究の応用
(3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine has various applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of (3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methoxymethyl groups may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
(3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinylmethanol: A similar compound with a different substituent on the pyrrolidine ring.
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid: Another compound with a similar stereochemistry but different functional groups.
Uniqueness
(3R,4S)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine is unique due to its specific combination of methoxymethyl and methyl groups, which confer distinct chemical and biological properties. Its chiral nature and specific stereochemistry make it valuable in asymmetric synthesis and chiral resolution processes.
特性
CAS番号 |
2901043-04-5 |
|---|---|
分子式 |
C10H21NO2 |
分子量 |
187.28 g/mol |
IUPAC名 |
(3S,4R)-3,4-bis(methoxymethyl)-3,4-dimethylpyrrolidine |
InChI |
InChI=1S/C10H21NO2/c1-9(7-12-3)5-11-6-10(9,2)8-13-4/h11H,5-8H2,1-4H3/t9-,10+ |
InChIキー |
VGSUIOOWZIMBDH-AOOOYVTPSA-N |
異性体SMILES |
C[C@@]1(CNC[C@@]1(C)COC)COC |
正規SMILES |
CC1(CNCC1(C)COC)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-5-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid](/img/structure/B13453267.png)
![Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13453273.png)
![Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B13453280.png)
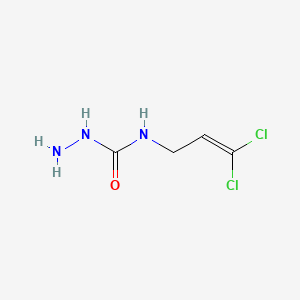

![Potassium (3-{[(tert-butoxy)carbonyl]amino}bicyclo[1.1.1]pentan-1-yl)trifluoroboranuide](/img/structure/B13453318.png)
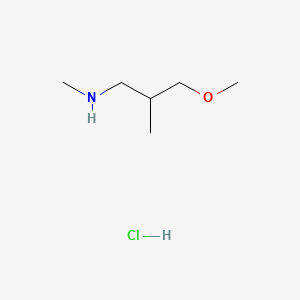

![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol](/img/structure/B13453333.png)

![Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13453338.png)
![2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13453341.png)
